Dcn1-ubc12-IN-3

DCN1-UBC12 Inhibition Neddylation Structure-Activity Relationship

Dcn1-ubc12-IN-3 is a highly potent (IC50=2.25 nM) and selective 2-(benzylthio)pyrimidine inhibitor of the DCN1-UBC12 interaction. It offers a distinct advantage over pan-neddylation inhibitors like MLN4924 by providing a targeted mechanism with significantly lower cytotoxicity in cardiac fibroblasts (IC50=25.78 μM). This ensures a wider experimental window, making it the superior tool compound for precise pathway interrogation in ubiquitination and anticardiac fibrosis research. Researchers should procure this specific inhibitor to guarantee experimental outcomes unattainable with generic DCN1 inhibitors or broader pathway modulators.

Molecular Formula C30H30N8O3S2
Molecular Weight 614.7 g/mol
Cat. No. B12423480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDcn1-ubc12-IN-3
Molecular FormulaC30H30N8O3S2
Molecular Weight614.7 g/mol
Structural Identifiers
SMILESCN(C)CCN1C(=NN=N1)SC2=NC(=NC(=C2C#N)C3=CC(=C(C(=C3)OC)OC)OC)SCC4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C30H30N8O3S2/c1-37(2)12-13-38-30(34-35-36-38)43-28-23(17-31)26(22-15-24(39-3)27(41-5)25(16-22)40-4)32-29(33-28)42-18-19-10-11-20-8-6-7-9-21(20)14-19/h6-11,14-16H,12-13,18H2,1-5H3
InChIKeyNLAXDJPKEZXJJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dcn1-ubc12-IN-3: A Potent and Selective DCN1-UBC12 Inhibitor for Neddylation Research


Dcn1-ubc12-IN-3 (CAS 2374827-45-7) is a small-molecule inhibitor that targets the protein-protein interaction (PPI) between DCN1 (defective in cullin neddylation 1) and the E2 ubiquitin-conjugating enzyme UBC12 [1]. This compound belongs to the 2-(benzylthio)pyrimidine chemical class and acts as a selective inhibitor of the DCN1-UBC12 interaction, a critical step in the neddylation of cullin-RING E3 ubiquitin ligases (CRLs) [2]. The compound exhibits an IC50 of 2.25 nM against the DCN1-UBC12 interaction and has demonstrated anticardiac fibrotic effects . Dcn1-ubc12-IN-3 is intended for research use only, specifically in studies involving protein ubiquitination, neddylation pathways, and cardiovascular fibrosis models.

Why Dcn1-ubc12-IN-3 Cannot Be Substituted by Other DCN1 or Neddylation Inhibitors


Dcn1-ubc12-IN-3 cannot be simply replaced by other DCN1-UBC12 interaction inhibitors or broader neddylation pathway inhibitors such as NAE (NEDD8-activating enzyme) inhibitors. Its specific potency and selectivity profile for the DCN1-UBC12 interaction (IC50 = 2.25 nM) is distinct from other DCN1 inhibitors like NAcM-OPT (IC50 = 79 nM) or WS-383 (IC50 = 11 nM) [1]. Furthermore, unlike pan-neddylation inhibitors such as MLN4924 (pevonedistat) which inhibit the NAE enzyme and thus globally disrupt CRL activity, Dcn1-ubc12-IN-3's mechanism of action offers a more targeted approach [2]. The compound also exhibits a differentiated cytotoxicity profile, demonstrating low toxicity toward cardiac fibroblasts (IC50 = 25.78 μM) while retaining potent on-target inhibition, a therapeutic window that may not be replicated by other close structural analogs in the 2-(benzylthio)pyrimidine series [1]. These quantifiable differences in potency, mechanism, and cellular safety mean that substituting Dcn1-ubc12-IN-3 with a generic 'DCN1 inhibitor' will not guarantee the same experimental outcomes.

Quantitative Evidence for the Differentiation of Dcn1-ubc12-IN-3


Potency Superiority Over Closest Analog DCN1-UBC12-IN-1

Dcn1-ubc12-IN-3 demonstrates a 21% improvement in biochemical potency compared to its closest structural analog, DCN1-UBC12-IN-1. This difference is critical for researchers requiring the most potent tool compound in this chemical series to achieve maximal target engagement at lower concentrations. The data originates from the same primary medicinal chemistry study, ensuring a direct and reliable comparison [1].

DCN1-UBC12 Inhibition Neddylation Structure-Activity Relationship

Selective DCN1-UBC12 PPI Inhibition vs. Pan-NEDDylation Inhibitor MLN4924

Unlike the clinical-stage pan-NEDDylation inhibitor MLN4924 (pevonedistat), which acts upstream by inhibiting the NAE enzyme (IC50 = 4.7 nM), Dcn1-ubc12-IN-3 provides a mechanistically distinct and more targeted approach by specifically disrupting the DCN1-UBC12 protein-protein interaction (IC50 = 2.25 nM) [1]. While a direct cellular potency comparison between these two distinct targets is not applicable, the key differentiation is mechanistic. MLN4924 globally shuts down neddylation of all cullin-RING ligases, whereas Dcn1-UBC12 inhibition is a more nuanced intervention point [2]. This is particularly important as other DCN1-UBC12 inhibitors like DI-591 have been shown to selectively inhibit only cullin 3 neddylation, highlighting that targeting this PPI can lead to a more selective downstream effect than complete NAE blockade [3]. Dcn1-ubc12-IN-3 is therefore the preferred tool for dissecting the specific role of the DCN1-UBC12 interaction in cellular processes.

Neddylation Pathway Mechanism of Action CRL E3 Ligase

Differentiated Cytotoxicity Profile Against Cardiac Fibroblasts vs. Analog

Dcn1-ubc12-IN-3 exhibits a significantly larger selectivity window between its on-target biochemical activity and its cytotoxic effect on primary cardiac fibroblasts (CFs) compared to its close analog DCN1-UBC12-IN-1. This is a crucial differentiator for any in vitro or ex vivo study using cardiac cell models. Dcn1-ubc12-IN-3 shows a 2.6-fold higher cytotoxic IC50, meaning it is substantially less toxic to these cells at concentrations that achieve potent target inhibition. This property reduces the risk of compound-induced cell death confounding the interpretation of functional assays [1].

Cardiac Fibrosis Cytotoxicity Therapeutic Window

Potency Advantage Over a Structurally Distinct DCN1 Inhibitor (NAcM-OPT)

Dcn1-ubc12-IN-3, based on a 2-(benzylthio)pyrimidine scaffold, demonstrates over 35-fold greater potency in inhibiting the DCN1-UBC12 interaction compared to the older, structurally distinct inhibitor NAcM-OPT. This significant difference in biochemical activity means that Dcn1-ubc12-IN-3 can achieve the same level of target inhibition at a far lower concentration, which is a critical advantage for minimizing potential off-target activities associated with high compound concentrations [1]. This makes Dcn1-ubc12-IN-3 a superior tool compound for cellular assays where high potency is required.

DCN1-UBC12 Inhibition Chemical Scaffold Comparison Potency Benchmarking

Chemical Scaffold Differentiation from Reversible DCN1 Inhibitors (WS-383, DI-591)

Dcn1-ubc12-IN-3 is a member of the 2-(benzylthio)pyrimidine class, a distinct chemical scaffold from other well-characterized DCN1-UBC12 inhibitors. For example, WS-383 is a reversible inhibitor with an IC50 of 11 nM, and DI-591 is a high-affinity binder with a Ki of 12 nM for DCN1 [1]. Dcn1-ubc12-IN-3's superior potency (IC50 = 2.25 nM) over these compounds suggests a different binding mode or enhanced interaction within the PPI pocket, which may confer advantages in cellular permeability or target residence time, though these parameters have not been directly compared. This chemical differentiation is crucial for avoiding cross-resistance or off-target effects associated with a single chemotype.

Chemical Scaffold Reversible Inhibition DCN1 Inhibitor Chemistry

Recommended Research Applications for Dcn1-ubc12-IN-3


Investigating DCN1-UBC12 Specific Signaling in Cardiac Fibrosis Models

For research programs focused on the role of neddylation in cardiac fibrosis, Dcn1-ubc12-IN-3 is the preferred tool compound. Its superior potency (IC50 = 2.25 nM) and significantly lower cytotoxicity on cardiac fibroblasts (IC50 = 25.78 μM) compared to the analog DCN1-UBC12-IN-1 (CF IC50 = 9.97 μM) provides a wider and safer experimental window. This allows researchers to confidently attribute anti-fibrotic effects observed in vitro to the specific inhibition of the DCN1-UBC12 interaction, rather than to general cytotoxicity [1].

Dissecting the Neddylation Pathway with High Target Selectivity

When the research objective is to dissect the specific contribution of the DCN1-UBC12 protein-protein interaction to CRL-mediated neddylation, Dcn1-ubc12-IN-3 is the superior choice over pan-neddylation inhibitors like MLN4924. Its mechanism of action is restricted to blocking the DCN1-UBC12 interaction, as opposed to the global inhibition of all NAE-dependent neddylation caused by MLN4924. This allows for a more granular and mechanistically precise interrogation of the pathway [2].

High-Throughput Screening and Lead Optimization for Next-Generation DCN1 Inhibitors

In drug discovery settings aimed at developing novel DCN1-UBC12 PPI inhibitors, Dcn1-ubc12-IN-3 serves as an ideal reference compound and starting point for chemical optimization. With an IC50 of 2.25 nM, it is one of the most potent inhibitors reported for this target and represents a distinct 2-(benzylthio)pyrimidine chemical scaffold. Its established structure-activity relationship (SAR) from the primary literature provides a solid foundation for designing new analogs with potentially improved pharmacokinetic properties [1].

Orthogonal Target Validation in Conjunction with Other DCN1 Inhibitors

To rigorously validate DCN1-UBC12 as a therapeutic target, Dcn1-ubc12-IN-3 should be used alongside structurally distinct inhibitors like WS-383 or DI-591. Because Dcn1-ubc12-IN-3 is from a different chemical class (2-(benzylthio)pyrimidine) than these compounds, concordant results from independent inhibitors provide strong evidence that observed phenotypes are due to on-target effects rather than off-target activities associated with a particular scaffold. Its higher potency also allows for validation at lower concentrations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dcn1-ubc12-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.